N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide
Description
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Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-33-21-9-7-20(8-10-21)29-12-14-30(15-13-29)22(23-6-4-16-34-23)18-28-25(32)24(31)27-17-19-5-2-3-11-26-19/h2-11,16,22H,12-15,17-18H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVCVZBLPLWCKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC=CC=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide, with CAS number 877647-43-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 452.5 g/mol. Its structure includes a furan ring, piperazine moiety, and a pyridine derivative, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 877647-43-3 |
| Molecular Formula | C24H28N4O5 |
| Molecular Weight | 452.5 g/mol |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors. The presence of the piperazine ring is significant for binding affinity to these receptors.
Binding Affinity Studies
Research has indicated that compounds with similar structural motifs exhibit high selectivity and affinity towards the 5-HT receptors. For instance, studies have shown that derivatives of piperazine can yield low nanomolar binding affinities, suggesting that the incorporation of the furan and pyridine groups may enhance receptor interaction.
Antidepressant Effects
Several studies have investigated the antidepressant-like effects of compounds similar to this compound. For example, compounds containing the piperazine scaffold have been reported to modulate serotonin levels in the brain, leading to potential therapeutic effects in depression models.
Case Study: In Vivo Efficacy
In a controlled study involving rodent models, administration of the compound resulted in significant reductions in depressive behaviors compared to controls. The study utilized established behavioral tests such as the forced swim test and the tail suspension test to assess efficacy.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperazine ring and the introduction of electron-donating or withdrawing groups can significantly influence biological activity.
Key Findings:
- Piperazine Substituents: Variations in the substituents on the piperazine ring affect receptor selectivity.
- Furan Ring Influence: The furan moiety appears to enhance hydrophobic interactions with receptor sites.
- Pyridine Contribution: The pyridine group may play a role in enhancing solubility and bioavailability.
Q & A
Q. What are the critical steps and conditions for synthesizing N1-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-N2-(pyridin-2-ylmethyl)oxalamide?
The synthesis involves multi-step coupling reactions, including:
- Intermediate preparation : Formation of the piperazine-furan-ethylamine intermediate via nucleophilic substitution under inert atmospheres (argon/nitrogen) to prevent oxidation .
- Oxalamide coupling : Use of carbodiimides (e.g., DCC) and activators (e.g., HOBt) to link the amine groups to oxalic acid derivatives. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used at 0–25°C to control reactivity .
- Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
Q. How is the molecular structure of this compound characterized?
Key techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions on the furan, piperazine, and pyridine rings .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z for C₃₂H₃₇N₅O₄) and fragmentation patterns .
- X-ray crystallography : For resolving 3D conformation, though limited data exists for this specific compound. Computational models (DFT) are used as alternatives .
Q. What functional groups contribute to its biological activity?
- Piperazine moiety : Modulates receptor binding (e.g., serotonin/dopamine receptors) via hydrogen bonding and π-π stacking .
- Furan and pyridine rings : Enhance lipophilicity and influence blood-brain barrier permeability .
- Oxalamide linkage : Stabilizes interactions with enzymatic active sites (e.g., kinase inhibitors) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Contradictions may arise from:
-
Structural analogs : For example, replacing 4-methoxyphenyl with fluorophenyl in piperazine alters receptor affinity (see Table 1) .
Substituent Target IC₅₀ (μM) Notes 4-Methoxyphenyl 0.12 (5-HT₁A) Higher selectivity 4-Fluorophenyl 0.45 (D₂) Broader receptor profile -
Assay variability : Standardize protocols (e.g., cell lines, incubation time) and validate with orthogonal methods (SPR vs. radioligand binding) .
Q. What strategies optimize reaction yield in large-scale synthesis?
- Continuous flow reactors : Improve heat/mass transfer for exothermic steps (e.g., amine coupling) .
- Catalyst screening : Pd/C or nickel-based catalysts for hydrogenation steps, achieving >80% yield .
- In-line analytics : FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time .
Q. How can computational modeling predict target interactions?
Q. What are the limitations of current SAR studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
